tert-Butyl 2-(6-(cyclobutylamino)pyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(6-(cyclobutylamino)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C19H29N3O2 It is a piperidine derivative that features a tert-butyl ester group, a cyclobutylamino group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-(cyclobutylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Attachment of the Cyclobutylamino Group: The cyclobutylamino group is added through a nucleophilic substitution reaction.
Formation of the tert-Butyl Ester: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-(cyclobutylamino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutylamino group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2-(6-(cyclobutylamino)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-(cyclobutylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate
- tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 2-(6-(cyclobutylamino)pyridin-3-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with various biological targets.
Properties
Molecular Formula |
C19H29N3O2 |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
tert-butyl 2-[6-(cyclobutylamino)pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O2/c1-19(2,3)24-18(23)22-12-5-4-9-16(22)14-10-11-17(20-13-14)21-15-7-6-8-15/h10-11,13,15-16H,4-9,12H2,1-3H3,(H,20,21) |
InChI Key |
LGZAXECOVILHJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)NC3CCC3 |
Origin of Product |
United States |
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